molecular formula C16H14N2O3 B1610243 Methyl 5-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 866216-17-3

Methyl 5-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1610243
CAS No.: 866216-17-3
M. Wt: 282.29 g/mol
InChI Key: UUBBTEBHLUSIHN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Methyl 5-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, Methyl 5-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biology, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a promising lead compound for new drug development .

Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of various industrial applications .

Mechanism of Action

The mechanism of action of Methyl 5-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate
  • Methyl 5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
  • 4-Benzyloxypyridine

Uniqueness: Methyl 5-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific benzyloxy substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s ability to interact with biological targets, making it a valuable molecule for various applications .

Properties

IUPAC Name

methyl 5-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-16(19)14-10-17-18-8-7-13(9-15(14)18)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBBTEBHLUSIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=C(C=CN2N=C1)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471086
Record name Methyl 5-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866216-17-3
Record name Methyl 5-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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